![molecular formula C16H14O B12613118 3-([1,1'-Biphenyl]-4-yl)but-2-enal CAS No. 919301-82-9](/img/structure/B12613118.png)
3-([1,1'-Biphenyl]-4-yl)but-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)but-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a biphenyl group attached to a butenal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)but-2-enal can be achieved through several methods. One common approach involves the aldol condensation reaction. In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which is then dehydrated to yield the desired enal compound . The reaction typically requires a base catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-([1,1’-Biphenyl]-4-yl)but-2-enal may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-([1,1’-Biphenyl]-4-yl)butanoic acid.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)butanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-([1,1’-Biphenyl]-4-yl)but-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)but-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl group may also engage in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonaldehyde: An unsaturated aldehyde with a similar structure but lacking the biphenyl group.
4-Aminobiphenyl: A biphenyl derivative with an amine group instead of an aldehyde.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)but-2-enal is unique due to the presence of both the biphenyl and butenal moieties, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
919301-82-9 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-(4-phenylphenyl)but-2-enal |
InChI |
InChI=1S/C16H14O/c1-13(11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI-Schlüssel |
CJAYQRCOMALDFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


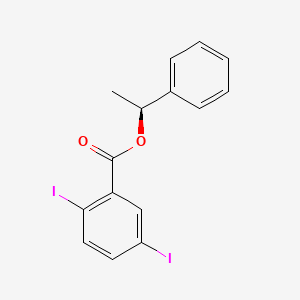
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
methanone](/img/structure/B12613042.png)
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
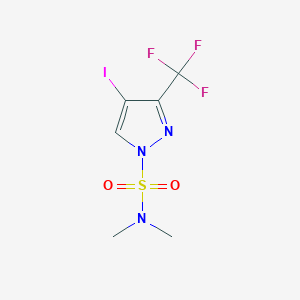
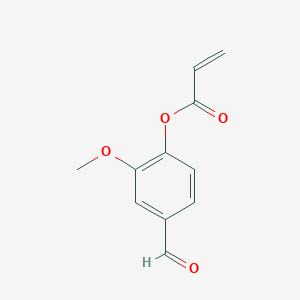
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
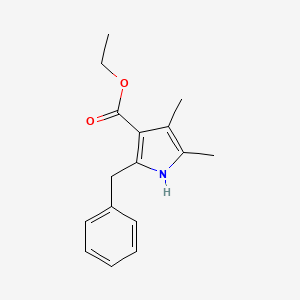
![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
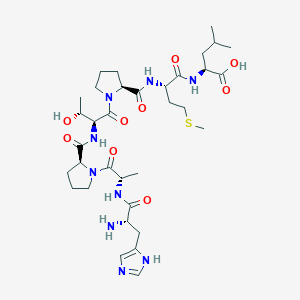
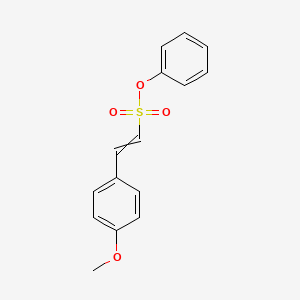
![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
